Bismuthine can be used as a precursor for depositing thin films and creating nanostructures of bismuth. These films and structures have potential applications in various fields due to their unique electrical, thermal, and optical properties. Researchers are exploring bismuth thin films for their use in thermoelectric devices, which can convert heat into electricity, and semiconductor devices []. Bismuth nanostructures are also being investigated for their potential use in photocatalysis, which involves using light to drive chemical reactions [].
Bismuthine, also known as bismuthane, is a chemical compound with the formula BiH. It is the heaviest analogue of ammonia among the pnictogen hydrides, characterized by its instability and tendency to decompose into bismuth metal and hydrogen gas at temperatures below 0 °C. Structurally, bismuthine exhibits a pyramidal geometry similar to that of ammonia, with H–Bi–H bond angles around 90 degrees. The compound is noteworthy for its low stability, which limits its practical applications and necessitates careful handling during synthesis and analysis .
Bismuthine's uniqueness lies in its position as the heaviest member of the pnictogen hydrides and its rapid decomposition at low temperatures, contrasting with the stability exhibited by ammonia and phosphine. Its role as a precursor for more stable organobismuth compounds further highlights its significance within this chemical family .
The primary method for synthesizing bismuthine involves the reduction of methylbismuth dichloride using lithium aluminum hydride:
Additionally, bismuthine can be generated from other organobismuth compounds through various redistribution reactions .
Bismuthine belongs to a broader family of pnictogen hydrides and organobismuth compounds. Here are some similar compounds:
| Compound Name | Formula | Stability | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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| Ammonia | NH | Stable | Commonly used as a nitrogen source; widely studied | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Phosphine | PH | Less stable | Toxic; used in organic synthesis | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Arsenic Trisulfide | AsH | Unstable | Known for toxicity; limited applications | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Trimethylbismuthine | Bi(CH) | Moderate | Used in organic synthesis; more stable than bismuthine | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| Bismuth(III) Chloride | BiCl | Stable | Widely used in various
Historical Development of Bismuthine SynthesisBismuth, the parent element of bismuthine, has a rich history dating back several centuries. It was mentioned as early as the 1450s as "Wismutton" or "Bisemutum," terms derived from old German meaning "white substance". During the 15th and 16th centuries, bismuth found application in various metallurgical processes, particularly in bronze alloys. Archaeological evidence suggests that Inca smiths utilized bismuth bronze, with artifacts excavated from Machu Picchu containing up to 18% bismuth - likely the earliest known example of bismuth-tin bronze. This distinctive alloy facilitated the duplex casting process and created materials with unusual coloration. The formal identification of bismuth as a distinct metallic element came in 1753, attributed to French chemist Claude François Geoffroy. However, the parent bismuthine compound (BiH₃) remained undiscovered for over two centuries thereafter. The first synthesis of bismuthine was finally achieved by Amberger in 1961, representing a significant milestone in main group hydride chemistry. Interestingly, over 40 years passed before this synthesis was conclusively confirmed and the compound was more thoroughly characterized by Bürger in 2002 using high-resolution infrared spectroscopy. Inorganic Bismuthine (BiH₃) PreparationRedistribution Reactions and Thermal DisproportionationThe primary synthetic route to bismuthine involves redistribution reactions of methylbismuthine (BiH₂Me). The key reaction proceeds according to the equation: This transformation represents a redistribution of hydrogen and methyl groups between bismuth centers, yielding both the fully hydrogenated bismuthine and fully methylated trimethylbismuthine. The process must be conducted under strictly controlled conditions due to the thermal instability of both the reagent and product. Thermal disproportionation provides another pathway for bismuthine synthesis. Carefully heating methylbismuthine at approximately -45°C causes it to disproportionate according to: 3 BiH₂Me → BiH₃ + BiH₄ + BiMe₃ However, the BiH₄ species quickly decomposes to bismuth metal and hydrogen gas at these temperatures. This thermal sensitivity necessitates specialized low-temperature apparatus enclosed in refrigerated environments cooled by liquid air for handling and manipulating these compounds. Reduction of Bismuth Halides with LiAlH₄The preparation of bismuthine and its alkyl derivatives can be achieved through the reduction of bismuth halides using lithium aluminum hydride. The general reaction scheme is: BiXₙ(CH₃)₃₋ₙ + n/4 LiAlH₄ → BiHₙ(CH₃)₃₋ₙ + n/4 AlX₄ + n/4 LiX (n = 1, 2, 3; X = Cl, Br) This synthesis must be conducted at extremely low temperatures (approximately -110°C) using dimethyl ether (Me₂O) as the solvent. The required precursor methylbismuth dichloride (BiCl₂Me) for preparing methylbismuthine is generated by appropriate methylation of bismuth trichloride, followed by reduction with LiAlH₄. The inherent instability of bismuthine presents significant challenges for its isolation and characterization. BiH₃ decomposes to its constituent elements well below room temperature according to: 2 BiH₃ → 3 H₂ + 2 Bi (ΔH°f(gas) = −278 kJ/mol) This decomposition produces metallic bismuth and hydrogen gas, with the strongly negative enthalpy change highlighting the thermodynamic driving force behind bismuthine's instability. Organobismuthine SynthesisDirect Metathesis Reactions Using Organolithium/Magnesium ReagentsOrganobismuthines, which typically exhibit greater stability than the parent bismuthine, are commonly prepared through metathesis reactions between bismuth halides and organometallic reagents. Triphenylbismuthine (Ph₃Bi), one of the most well-studied organobismuthines, is synthesized by treating bismuth trichloride with phenylmagnesium bromide: 3 PhMgBr + BiCl₃ → Ph₃Bi + 3 MgBrCl A typical experimental procedure involves generating the Grignard reagent from bromobenzene and magnesium turnings in tetrahydrofuran (THF), then adding this solution to bismuth trichloride at 0°C. After warming to ambient temperature and stirring overnight, the reaction mixture is poured onto ice, and the resulting precipitate is filtered, dried, and recrystallized from ethanol. This method yields triphenylbismuthine as colorless needle crystals with yields of approximately 82% based on BiCl₃. Similar approaches using organolithium reagents enable the synthesis of functionalized arylbismuthines. For example, tris(4-methoxyphenyl)bismuthine can be prepared by treating 4-bromoanisole with n-butyllithium to generate the aryllithium species, followed by reaction with BiCl₃: 3 ArLi + BiCl₃ → Ar₃Bi + 3 LiCl (Ar = 4-methoxyphenyl) This reaction is typically conducted at -78°C in THF, with subsequent warming to room temperature. After appropriate workup and purification, the product can be isolated as colorless block-shaped crystals with yields of approximately 83%. Steric Stabilization Strategies for DiarylbismuthinesThe inherent instability of the Bi-H bond has prompted researchers to develop sterically encumbered bismuthines for enhanced stability. The most notable example is [Bi(H)(2,6-Mes₂C₆H₃)₂] (where Mes = 2,4,6-trimethylphenyl), which represents the only thermally stable complex containing a Bi–H bond reported to date. This landmark compound, first synthesized in 2000, utilizes bulky terphenyl ligands to provide kinetic stabilization to the central bismuth hydride moiety. The preparation involves treating the diarylbismuth chloride (2,6-Mes₂H₃C₆)₂BiCl with LiAlH₄ in a mixed ether/toluene solvent system, yielding the hydride in approximately 30% yield. The Bi-H bond in this compound gives rise to a distinctive ¹H NMR spectroscopic signal at δ = 19.64 ppm. Despite the significant steric protection afforded by the terphenyl groups, the compound still exhibits reactivity at elevated temperatures. At temperatures exceeding 130°C, solid samples undergo thermal decomposition to form purple dibismuthene [Bi(2,6-Mes₂C₆H₃)]₂ through elimination of terphenyl arene followed by dimerization of the resulting bismuth fragments. Modern Synthetic ApproachesSolvothermal and Hydrothermal Techniques for Nanostructured Bismuth CompoundsRecent advances in materials chemistry have led to the development of solvothermal and hydrothermal methods for preparing bismuth-containing nanostructured materials. These techniques offer advantages in controlling morphology, particle size, and phase composition of bismuth compounds. The supercritical water hydrothermal method has proven effective for synthesizing bismuth ferrite (BiFeO₃) nanoparticles with mean grain sizes of approximately 60 nm. This approach utilizes the unique properties of water under supercritical conditions as a reaction medium, enabling the formation of high-quality nanomaterials with controlled dimensions and properties. Another innovative approach involves the surfactant-free synthesis of metallic bismuth spheres using microwave-assisted solvothermal methods. Research has demonstrated that microwave power levels can effectively control the resulting particle morphology and phase. Table 1 summarizes the relationship between microwave power and bismuth product characteristics. Table 1: Effect of Microwave Power on Bismuth Product Formation
Compared to conventional hydrothermal approaches, the microwave-assisted solvothermal method offers several advantages, including significantly shorter reaction times, improved control over morphology, and greater phase selectivity. These benefits are particularly valuable for applications requiring specific crystal structures or particle geometries, such as drug delivery systems or functional materials requiring biocompatibility. Microwave-Assisted Synthesis of Bismuth-Based PhotocatalystsMicrowave-assisted synthesis has emerged as a powerful technique for preparing bismuth-based photocatalysts with tunable properties. Research published in 2022 described a facile microwave-assisted approach for producing bismuth oxyhalide photocatalysts with systematic control over phase, morphology, and performance characteristics. A key advantage of this method is the ability to precisely regulate synthesis parameters, particularly pH, which can range from 1 to 14. Comprehensive structural and morphological characterization using powder X-ray diffraction (PXRD), Rietveld refinements, pair distribution function (PDF) analysis, and scanning electron microscopy (SEM) has demonstrated that thin particles of various bismuth compounds (BiOCl, BiOBr, Bi₂₄O₃₁Cl₁₀, and Bi₂₄O₃₁Br₁₀) can be selectively produced with progressive changes in morphology, facet dominance, and phase as a function of pH. These bismuth oxyhalide materials exhibit significant photocatalytic activity under UV or blue light irradiation, with performance in the aerobic oxidation of benzylamine to N-benzylidenebenzylamine serving as a model reaction for evaluation. Research indicates that several material properties influence photocatalytic performance, including surface area, facet dominance, amorphous content, and band gap energy. Table 2: Physical and Chemical Properties of Bismuthine (BiH₃) Table 3: Comparison of Different Bismuth Hydride and Organobismuth Compounds Table 4: Recent Research Developments in Bismuthine Chemistry Hydrobismuthation ReactionsHydrobismuthation represents a groundbreaking area of organometallic chemistry involving the insertion of unsaturated hydrocarbons into bismuth-hydrogen bonds [9]. This reaction class has gained significant attention following the first successful demonstration of hydrobismuthation using phenylacetylene with bismuth hydride complexes [10]. The process fundamentally involves the addition of bismuth hydrides across carbon-carbon multiple bonds, leading to the formation of new carbon-bismuth and carbon-hydrogen bonds. The bismuth hydride compound [Bi(H)(2,6-Mes₂C₆H₃)₂] (Mes = 2,4,6-trimethylphenyl) has emerged as the primary substrate for hydrobismuthation studies [11] [12]. This complex exhibits remarkable stability compared to simple bismuthine (BiH₃), which decomposes rapidly below 0°C [1]. The stabilization provided by the bulky mesityl substituents enables practical applications in synthetic transformations that were previously inaccessible with unstable bismuth hydrides.
Table 1: Bismuth Hydride Physical and Chemical Properties Markovnikov-Selective Addition to Unsaturated HydrocarbonsThe hydrobismuthation of phenylacetylene represents the first documented example of Markovnikov-selective addition involving bismuth hydrides [9] [13]. When [Bi(H)(2,6-Mes₂C₆H₃)₂] reacts with phenylacetylene at 60°C in toluene, the reaction proceeds with complete Markovnikov regioselectivity to yield [(2,6-Mes₂C₆H₃)₂BiC(Ph)═CH₂] in 83% yield after 15 minutes [10] [16]. This selectivity pattern contrasts with the anti-Markovnikov products typically observed in related hydrostibination reactions with antimony hydrides. The Markovnikov selectivity arises from the electronic structure of the bismuth center and the polarization of the carbon-carbon triple bond upon coordination [9]. Density functional theory calculations indicate that the hydrogen atom preferentially adds to the terminal carbon of the alkyne, while the bismuth center attaches to the more substituted carbon bearing the phenyl group [10]. This regioselectivity pattern has been consistently observed across various terminal alkyne substrates, establishing a predictable reactivity pattern for hydrobismuthation transformations.
Table 2: Hydrobismuthation Reaction Data The scope of Markovnikov-selective hydrobismuthation extends beyond phenylacetylene to include other terminal alkynes, though with varying degrees of success [15]. Electronic factors significantly influence the reaction efficiency, with electron-rich alkynes generally providing higher yields and faster reaction rates compared to electron-deficient substrates. Steric hindrance around the triple bond also plays a crucial role, with more hindered alkynes requiring elevated temperatures and extended reaction times to achieve satisfactory conversions. Radical Pathways in Hydrocarbon FunctionalizationComputational and experimental evidence strongly supports a radical mechanism for hydrobismuthation reactions [9] [10]. The proposed mechanism involves initial hydrogen atom transfer from the bismuth hydride to the unsaturated substrate, generating a bismuthinyl radical and a carbon-centered radical [9]. This process exhibits a Gibbs energy of activation of 91 kJ mol⁻¹ at room temperature, making it thermodynamically accessible under typical reaction conditions. The radical mechanism proceeds through several discrete steps [10]. Initial hydrogen transfer from [Bi(H)(2,6-Mes₂C₆H₃)₂] to phenylacetylene generates bismuthinyl and 1-phenylvinyl radicals through a transition state with an activation barrier of 91 kJ mol⁻¹ [9]. These radicals subsequently associate to form a weakly bound intermediate that resides 48 kJ mol⁻¹ higher in energy than the starting materials [10]. The final radical recombination step proceeds through a low-energy transition state with an activation barrier of only 17 kJ mol⁻¹, yielding the final hydrobismuthation product with a relative Gibbs energy of -90 kJ mol⁻¹. The radical nature of hydrobismuthation distinguishes it from classical organometallic insertion reactions [17]. Unlike conventional two-electron processes that involve concerted bond formation and breaking, hydrobismuthation proceeds through discrete single-electron transfer events [18]. This mechanism enables the activation of substrates that are typically unreactive toward traditional organometallic hydrides, expanding the scope of possible transformations in bismuth chemistry. Experimental evidence for the radical mechanism includes the observation of radical intermediates by electron paramagnetic resonance spectroscopy and the ability to trap these species with radical scavengers [17] [19]. The temperature dependence of the reaction rates also supports a radical pathway, with higher temperatures facilitating the initial hydrogen transfer step that generates the reactive radical intermediates. Redox Behavior of Bismuth HydridesThe redox behavior of bismuth hydrides encompasses multiple oxidation state transitions that enable diverse catalytic transformations [22] [24]. Bismuth compounds can access oxidation states ranging from +1 to +5, with each redox couple offering unique reactivity patterns and mechanistic pathways [23]. This redox flexibility positions bismuth hydrides as versatile platforms for developing new catalytic methodologies that complement traditional transition metal catalysis. Bi(I)/Bi(III) and Bi(III)/Bi(V) Redox Cycling MechanismsThe Bi(I)/Bi(III) redox couple represents one of the most extensively studied low-valent bismuth systems [24]. Bismuthinidene complexes stabilized by nitrogen-carbon-nitrogen pincer ligands can undergo facile oxidation to bismuth(III) species through various pathways [28]. These transformations typically involve oxidative addition of electrophiles to the bismuth(I) center, followed by subsequent functionalization or reductive elimination steps [42] [43]. The Bi(I)/Bi(III) redox cycle has been successfully applied in catalytic hydrodefluorination reactions [42]. The mechanism involves initial oxidative addition of a carbon-fluorine bond to a bismuth(I) complex, generating a bismuth(III) fluoride intermediate [43]. Subsequent ligand metathesis with a silane hydride source produces a bismuth(III) hydride, which undergoes reductive elimination to deliver the hydrodefluorination product while regenerating the bismuth(I) catalyst [42].
Table 3: Bismuth Redox Cycling Data The Bi(III)/Bi(V) redox couple operates through fundamentally different mechanisms compared to the low-valent systems [22] [35]. High-valent bismuth chemistry involves hypervalent coordination modes that stabilize the electron-deficient bismuth(V) center [37]. The Bi(III)/Bi(V) cycle typically proceeds through transmetalation of organometallic reagents to bismuth(III), followed by oxidative addition of electrophiles to generate bismuth(V) intermediates [35] [41]. Bismuth(V) species exhibit strong electrophilic character and readily undergo reductive elimination to form new carbon-heteroatom bonds [38] [41]. The reductive elimination step from bismuth(V) fluorides has been extensively studied, revealing that the process occurs through low-energy transition states involving five-membered chelate structures [38]. This mechanistic understanding has enabled the development of efficient catalytic cycles for challenging transformations such as the fluorination of aryl boronic esters. Role of Ligands in Stabilizing Intermediate Oxidation StatesLigand design plays a crucial role in stabilizing unusual bismuth oxidation states and enabling productive catalytic cycles [27] [31]. The electronic and steric properties of supporting ligands directly influence the stability, reactivity, and selectivity of bismuth complexes across different oxidation states [30] [32]. Rational ligand design has emerged as a key strategy for developing new bismuth-based catalytic transformations. Nitrogen-carbon-nitrogen pincer ligands provide exceptional stabilization for low-valent bismuth centers [28] [32]. These tridentate ligands offer strong sigma-donation through the central carbon atom and additional pi-donation through the nitrogen donors [28]. The rigid backbone of pincer ligands also provides kinetic stabilization against decomposition pathways that plague simple bismuth hydrides [32].
Table 4: Ligand Effects on Bismuth Oxidation State Stabilization Sulfoximine-based ligands have proven particularly effective for stabilizing high-valent bismuth species [35] [37]. These ligands feature a dianionic bis-aryl framework with a central sulfoximine moiety that provides hypervalent coordination to the bismuth center [37]. The sulfoximine nitrogen can form additional dative bonds to bismuth(V), creating octahedral coordination environments that stabilize the high oxidation state [38]. The electronic effects of different ligand systems significantly influence the redox potentials and reaction barriers in bismuth catalysis [27] [29]. Electron-donating ligands stabilize higher oxidation states by reducing the effective positive charge on the bismuth center [31]. Conversely, electron-withdrawing groups can facilitate reductive elimination steps by destabilizing high-valent intermediates [41]. Steric effects also play important roles in ligand design for bismuth complexes [30] [33]. Bulky substituents provide kinetic protection against decomposition pathways and can enforce specific coordination geometries that favor desired reactivity [32]. However, excessive steric bulk can inhibit substrate binding and reduce catalytic activity, requiring careful optimization of ligand architecture [29]. Catalytic TransformationsBismuth-Catalyzed Fluorination of Aryl Boronic EstersThe bismuth-catalyzed fluorination of aryl boronic esters represents a landmark achievement in main-group redox catalysis [35] [37]. This transformation demonstrates the ability of bismuth complexes to perform canonical organometallic steps typically associated with transition metals, including transmetalation, oxidative addition, and reductive elimination [35]. The development of this methodology has opened new avenues for sustainable fluorination chemistry using earth-abundant elements. The catalytic cycle begins with transmetalation between the bismuth(III) catalyst and an aryl boronic ester substrate [35] [40]. This step requires the presence of potassium fluoride as an activator to facilitate the displacement of the pinacol ester group and promote aryl transfer to bismuth [36]. The resulting arylbismuth(III) intermediate subsequently undergoes oxidative addition with 1-fluoro-2,6-dichloropyridinium tetrafluoroborate to generate a high-valent bismuth(V) species [37] [41].
Table 5: Bismuth-Catalyzed Fluorination Reaction Data The reductive elimination step from the bismuth(V) intermediate constitutes the carbon-fluorine bond-forming event [38] [41]. Mechanistic studies reveal that this process occurs through a five-membered transition state where the fluoride anion is delivered from a tetrafluoroborate counterion [38]. This mechanism bears resemblance to the classical Balz-Schiemann reaction, providing a low-energy pathway for carbon-fluorine bond formation [41]. The substrate scope of bismuth-catalyzed fluorination encompasses a wide range of aryl boronic esters with varying electronic properties [35] [37]. Para-substituted substrates generally provide excellent yields, with electron-neutral and electron-rich aromatics showing superior reactivity compared to electron-deficient systems [35]. Meta-substituted substrates present greater challenges, often requiring elevated catalyst loadings and extended reaction times to achieve satisfactory conversions [37]. Functional group tolerance represents a significant advantage of the bismuth catalytic system [35]. The mild reaction conditions and orthogonal reactivity of the bismuth catalyst enable the fluorination of substrates bearing sensitive functionalities such as alkynyl, silyl, and halogen substituents [37]. This broad functional group compatibility makes the methodology applicable to the late-stage fluorination of complex organic molecules. Hydrodefluorination and Oxidative Functionalization PathwaysHydrodefluorination reactions catalyzed by bismuth complexes proceed through distinct mechanistic pathways compared to fluorination processes [42] [43]. These transformations utilize low-valent bismuth(I) catalysts that operate through Bi(I)/Bi(III) redox cycles involving carbon-fluorine bond activation [42]. The development of efficient hydrodefluorination methods addresses the growing need for defluorination technologies in pharmaceutical and environmental applications. The bismuth-catalyzed hydrodefluorination mechanism initiates with oxidative addition of a carbon-fluorine bond to a bismuthinidene catalyst [42] [44]. This step represents the rate-determining process and requires careful optimization of the ligand environment to achieve acceptable reaction rates [43]. Phebox-type ligands (2,6-bis(oxazolinyl)phenyl) have proven particularly effective for promoting carbon-fluorine bond activation compared to traditional ketimine-based pincer systems [42]. Following oxidative addition, the resulting bismuth(III) fluoride undergoes ligand metathesis with diethylsilane to generate a bismuth(III) hydride intermediate [42] [47]. This species has been spectroscopically characterized and exhibits thermal instability at elevated temperatures [42]. The catalytic cycle concludes with reductive elimination of the carbon-hydrogen bond, regenerating the bismuth(I) catalyst and delivering the hydrodefluorination product [43]. Computational studies have provided detailed insights into the energetics of bismuth-catalyzed hydrodefluorination [43] [44]. The oxidative addition barrier correlates directly with the experimental product yields, confirming this step as the selectivity-determining factor [43]. Electronic modifications to the ligand framework can significantly lower the oxidative addition barrier by reducing the electropositivity of the bismuth center and weakening electron delocalization to the aromatic backbone [44]. Oxidative functionalization pathways in bismuth chemistry extend beyond simple hydrodefluorination to encompass more complex transformations [45] [48]. Bismuth-catalyzed cross-coupling reactions have been developed that utilize Bi(III)/Bi(V) redox cycles to form carbon-oxygen bonds [48]. These processes involve transmetalation of aryl boronic acids to bismuth(III), followed by oxidative addition of perfluoroalkyl sulfonate salts and reductive elimination to generate aryl triflate or nonaflate products [48]. Radical Mechanisms in Hydrobismuthation ReactionsRecent computational investigations have revealed significant insights into the radical mechanisms governing hydrobismuthation reactions involving bismuthine compounds [1]. Density functional theory calculations using the PBE1PBE-D3BJ/def2-TZVP level of theory have demonstrated that hydrobismuthation proceeds exclusively through radical pathways, contrasting with the closed-shell mechanisms typically observed in lighter pnictogen hydrides [1]. The hydrobismuthation of phenylacetylene with (2,6-Mes₂C₆H₃)₂BiH represents the first documented example of such reactivity. Computational analysis reveals that the reaction initiates with hydrogen transfer from the bismuth hydride to phenylacetylene through transition state TS-1, requiring a Gibbs energy of activation of 91 kJ mol⁻¹ [1]. This process generates bismuthinyl and 1-phenylvinyl radicals that associate to form a weakly bound intermediate INT-1, residing 48 kJ mol⁻¹ higher in energy than the starting materials [1]. The radical recombination step proceeds through transition state TS-2 with a considerably lower activation barrier of 17 kJ mol⁻¹, ultimately yielding the Markovnikov addition product with a reaction energy of -90 kJ mol⁻¹ [1]. This regioselectivity contrasts sharply with antimony hydride systems, which exhibit anti-Markovnikov selectivity through radical separation mechanisms rather than recombination [1]. Gibbs Energy Profiles for Redox-Catalyzed ProcessesComprehensive density functional theory studies have elucidated the thermodynamic landscapes of various bismuth-catalyzed redox processes [2] [3]. The Bi(I)/Bi(III) redox couple demonstrates particularly favorable energetics for transfer hydrogenation reactions, with computational evidence supporting oxidative addition, ligand metathesis, and reductive elimination sequences analogous to transition metal catalysis [2]. For bismuth(II)-mediated radical activation processes, computational analysis reveals remarkably low activation barriers. The N-H bond activation of ammonia coordinated to a Bi(II) center proceeds with a Gibbs energy barrier of merely 1.3 kcal mol⁻¹, resulting from dramatic coordination-induced bond weakening [3]. The computed Bond Dissociation Free Energy (BDFE) for coordinated ammonia decreases from 100.3 kcal mol⁻¹ to 47.0 kcal mol⁻¹ upon coordination to the bismuth(II) center [3]. The Bi(III)/Bi(V) redox manifold exhibits distinct thermodynamic preferences for reductive elimination pathways. Computational studies indicate that ligand coupling proceeds preferentially through five-membered transition states with activation barriers of 22.9 kcal mol⁻¹, compared to 24.9 kcal mol⁻¹ for three-membered transition states more commonly observed in transition metal systems [2]. Symmetry-Adapted Perturbation Theory AnalysesIntermolecular Interactions in Bismuth Hydride DimersWhile specific SAPT analyses of bismuth hydride dimers remain limited in the current literature, the available computational frameworks suggest that such interactions would be dominated by dispersion forces characteristic of heavy main group elements [4] [5]. The large, diffuse 6p orbitals of bismuth create substantial polarizability, making London dispersion interactions particularly significant in bismuth-containing systems [6]. Computational studies on related bismuth compounds indicate that intermolecular interactions often involve weak Bi···π arene contacts with distances ranging from 3.44 to 3.96 Å [6]. These interactions, while individually weak, contribute significantly to the overall stability of bismuth complexes and influence their reactivity patterns. The flexibility of bismuth coordination environments allows for the formation of these secondary interactions without the steric constraints observed in lighter congeners [6]. Electronic Structure Analysis of Bismuth Redox IntermediatesElectronic structure calculations reveal that bismuth redox intermediates exhibit unique bonding characteristics arising from the large size and diffuse nature of bismuth orbitals [7]. Natural Bond Orbital analysis indicates that bismuth centers can accommodate substantial charge transfer from coordinating ligands, with effective fragment orbital analysis revealing charge transfers of up to 1.663 e in highly charged systems [7]. The electronic structure of bismuth(I) complexes stabilized by pincer ligands demonstrates significant lone pair character localized in the 6pz orbital perpendicular to the ligand plane. This electronic configuration enables nucleophilic reactivity while maintaining thermal stability through delocalization across the π-system of the supporting ligand [2]. Effective oxidation state analysis confirms the Bi(+1) character in NCN pincer complexes, contrasting with Bi(+3) assignments for NNN pincer systems [7]. Relativistic Effects in Bismuth ChemistrySpin-Orbit Coupling Influence on Vibrational FrequenciesRelativistic four-component density functional theory calculations have quantified the substantial impact of relativistic effects on the vibrational properties of bismuth hydride (BiH₃) [8]. These calculations, performed using the four-component Dirac-Coulomb Hamiltonian with B3LYP functional and dyall.v3z basis sets, reveal that relativistic effects are particularly pronounced for bismuth-containing systems [8]. For BiH₃, relativistic effects manifest as significant frequency shifts for higher-frequency vibrational modes. The X-H symmetric stretch (ω₁) exhibits an 8% decrease from nonrelativistic to relativistic calculations (1855 to 1768 cm⁻¹), while the asymmetric stretch (ω₂) shows a 5% decrease (1852 to 1766 cm⁻¹) [8]. Lower-frequency modes display smaller relativistic effects, with the H-X-H scissor mode (ω₃) showing minimal change [8]. Notably, spin-orbit coupling contributions to the total relativistic effects are minimal for BiH₃, with scalar relativistic effects dominating the observed frequency shifts [8]. This contrasts with the heavier chalcogen hydrides H₂Te and H₂Po, where spin-orbit effects constitute 30% and 70% of the total relativistic corrections, respectively [8]. Scalar Relativistic Contributions to Reaction BarriersScalar relativistic effects play crucial roles in determining the thermodynamic and kinetic properties of bismuth-mediated reactions [9] [10]. The contraction of the 6s orbital due to relativistic effects fundamentally alters the bonding characteristics of bismuth compounds, influencing both their structural properties and reactivity patterns [10]. In bismuth pyrochlore compounds, scalar relativistic effects are essential for structural stability, with calculations demonstrating that the inclusion of spin-orbit coupling eliminates imaginary phonon frequencies that appear in non-relativistic treatments [9]. The relativistic stabilization of the 6s orbital pushes these electrons well below the Fermi level, leaving the 6p orbitals as the primary contributors to chemical bonding [9]. For reaction barriers involving bismuth centers, scalar relativistic contributions manifest as changes in orbital overlap patterns and bond strengths. The relativistic contraction of inner orbitals effectively shields the nuclear charge, leading to expansion of valence orbitals and altered hybridization patterns [10]. These effects are particularly pronounced in compounds containing multiple bismuth centers, where the cumulative relativistic contributions can significantly influence intermolecular interactions and solid-state packing arrangements [9]. 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